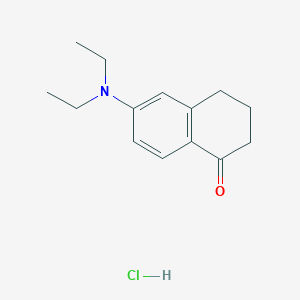
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a diethylamino group attached to the naphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride typically involves the reaction of naphthalenone with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce dihydronaphthalenone derivatives.
科学的研究の応用
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its activity, influencing its binding to target molecules. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
- 6-(diethylamino)-2,4-disulfanyl-1,3,5-triazine
- 6-(diethylamino)-2-hydroxo-4-sulfanyl-1,3,5-triazine
Uniqueness
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to its specific structural features and the presence of the diethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
90994-43-7 |
|---|---|
分子式 |
C14H20ClNO |
分子量 |
253.77 g/mol |
IUPAC名 |
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-3-15(4-2)12-8-9-13-11(10-12)6-5-7-14(13)16;/h8-10H,3-7H2,1-2H3;1H |
InChIキー |
HAPUPDHSZRNHDZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=O)CCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















